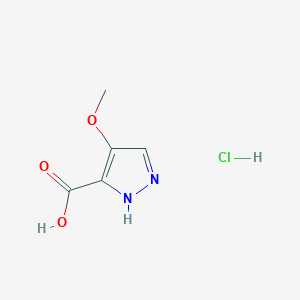
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide is a synthetic compound that belongs to the class of pyrrolidinone derivatives. It has been extensively studied in scientific research for its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound has shown promising results in the treatment of various diseases and conditions, making it a subject of great interest among researchers.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. The compound has also been shown to bind to certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of conditions such as arthritis. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide in lab experiments include its high potency and selectivity, making it a useful tool for studying the mechanisms of action of certain enzymes and receptors. However, the compound has certain limitations, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide. One potential direction is the development of new derivatives of the compound with improved potency and selectivity. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanisms of action of the compound and its potential side effects.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide involves the reaction of 4-methoxyphenyl acetic acid with 1-phenylpyrrolidin-3-one in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-methylpropan-2-amine to yield the final product.
科学的研究の応用
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of various diseases and conditions such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-10-7-16(8-11-19)9-12-20(24)22-14-17-13-21(25)23(15-17)18-5-3-2-4-6-18/h2-8,10-11,17H,9,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSAIDBNUJLKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)
![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)
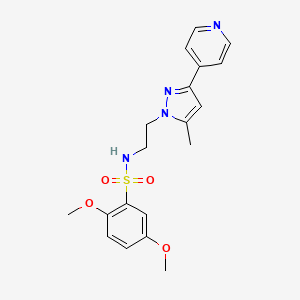
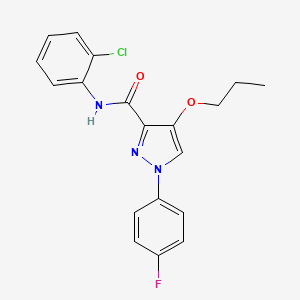
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2912574.png)
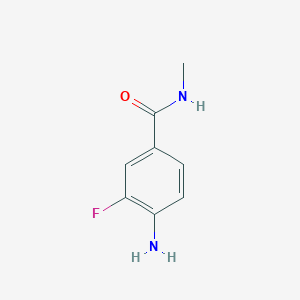
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2912576.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912578.png)
![N-(2-methoxyethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2912579.png)
![1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2912581.png)
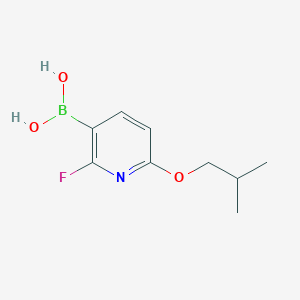

![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2912585.png)
